molecular formula C11H18FN5 B12436029 4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine

4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No.: B12436029
M. Wt: 239.29 g/mol
InChI Key: HUHDAUQJXYGYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is a complex organic compound that features a pyrrolidine ring substituted with an aminomethyl and fluorine group, and a pyrimidine ring substituted with dimethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidine ring followed by the introduction of the aminomethyl and fluorine substituents. The pyrimidine ring is then synthesized separately and coupled with the pyrrolidine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl and fluorine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The aminomethyl and fluorine groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other biomolecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Fluoropyridines: Compounds with fluorine-substituted pyridine rings.

    Dimethylpyrimidines: Compounds with dimethyl-substituted pyrimidine rings.

Uniqueness

4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is unique due to the specific combination of its functional groups and the resulting structural properties

Properties

Molecular Formula

C11H18FN5

Molecular Weight

239.29 g/mol

IUPAC Name

4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C11H18FN5/c1-16(2)11-14-4-3-10(15-11)17-7-8(12)5-9(17)6-13/h3-4,8-9H,5-7,13H2,1-2H3

InChI Key

HUHDAUQJXYGYPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CC(CC2CN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.